

A Comparative Spectroscopic Guide to 2-(Benzylxy)benzaldehyde and Its Derivatives

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Compound of Interest

Compound Name: **2-(Benzylxy)benzaldehyde**

Cat. No.: **B185962**

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This guide provides a detailed spectroscopic comparison of **2-(benzylxy)benzaldehyde** and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for compound characterization. By examining the impact of various substituents on the spectral properties, this document aims to elucidate the structure-property relationships that govern the behavior of this important class of molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

2-(Benzylxy)benzaldehyde is a versatile aromatic compound featuring a benzaldehyde core ortho-substituted with a benzylxy group. This structural motif is of interest in organic synthesis and medicinal chemistry. Spectroscopic analysis is fundamental to the characterization of this parent compound and its derivatives. This guide will explore the key features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both experimental data and the theoretical basis for their interpretation. For comparative purposes, we will consider the parent compound alongside two representative derivatives: the electron-withdrawing 4-nitro-2-(benzylxy)benzaldehyde and the electron-donating 4-methoxy-2-(benzylxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the nuclei within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Diagnostic Features:

- Aldehyde Proton (-CHO): A characteristic singlet typically found far downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
- Benzylic Protons (-OCH₂Ph): A sharp singlet appearing around δ 5.0-5.3 ppm. The protons on the carbon adjacent to the ether oxygen are deshielded.[1][2][3]
- Aromatic Protons (Ar-H): Protons on the aromatic rings appear in the region of δ 6.8-8.2 ppm.[4] Their specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the rings.

Comparative Analysis:

Compound	Aldehyde-H (δ , s)	OCH ₂ (δ , s)	Benzaldehyde Ring Protons (δ , m)	Benzyl Ring Protons (δ , m)
2-(Benzoyloxy)benzaldehyde	~10.4	~5.2	~7.0-7.9	~7.3-7.5
4-Nitro-2-(benzyloxy)benzaldehyde	~10.5	~5.3	~7.8-8.5	~7.3-7.5
4-Methoxy-2-(benzyloxy)benzaldehyde	~10.3	~5.1	~6.5-7.8	~7.3-7.5

Data compiled from typical values and spectral databases.[5][6]

Interpretation:

- The electron-withdrawing nitro group in the 4-nitro derivative causes a noticeable downfield shift of the protons on the benzaldehyde ring, particularly the aldehyde proton, due to decreased electron density.
- Conversely, the electron-donating methoxy group in the 4-methoxy derivative increases electron density on the benzaldehyde ring, leading to an upfield shift of the aromatic and aldehyde protons.
- The chemical shift of the benzylic protons and the protons on the benzyl ring are less affected by substituents on the benzaldehyde ring, demonstrating the localized nature of these electronic effects.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Key Diagnostic Features:

- Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 190-195 ppm.
- Aromatic Carbons: These carbons resonate in the δ 110-160 ppm region. The carbon bearing the benzyloxy group (C-O) is typically found further downfield than the other ring carbons due to the electronegativity of the oxygen atom.[1][2]
- Benzylic Carbon (-OCH₂Ph): The benzylic carbon signal appears around δ 70-75 ppm.[3][7]

Comparative Analysis:

Compound	C=O (δ)	C-O (Benzaldehyde) (δ)	OCH ₂ (δ)	Aromatic Region (δ)
2-(Benzoyloxy)benzaldehyde	~192.1	~161.5	~71.0	~113-137
4-Nitro-2-(benzyloxy)benzaldehyde	~190.5	~162.0	~71.5	~115-150
4-Methoxy-2-(benzyloxy)benzaldehyde	~191.5	~160.0	~70.5	~100-164

Data is a composite of predicted and experimental values from various sources.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Interpretation:

- The electronic effects of the substituents are also evident in the ¹³C NMR spectra. The nitro group in the 4-nitro derivative leads to a general downfield shift of the aromatic carbons it is attached to, while the methoxy group in the 4-methoxy derivative causes an upfield shift for the ortho and para carbons.
- The chemical shift of the carbonyl carbon is also subtly influenced by the electronic nature of the substituent at the para position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Key Diagnostic Features:

- C=O Stretch (Aldehyde): A very strong and sharp absorption band is observed between 1685-1710 cm⁻¹ for aromatic aldehydes. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- C-H Stretch (Aldehyde): Aldehydes exhibit a characteristic pair of weak to medium bands around 2720 cm^{-1} and 2820 cm^{-1} . The lower frequency band is particularly diagnostic.[13] [14]
- C-O Stretch (Ether): A strong absorption band for the aryl-alkyl ether C-O stretch is typically found in the $1200\text{-}1275\text{ cm}^{-1}$ region.[1]
- Aromatic C=C Stretches: Medium intensity bands in the $1450\text{-}1600\text{ cm}^{-1}$ region are indicative of the aromatic rings.[10]

Comparative Analysis:

Compound	C=O Stretch (cm^{-1})	Aldehyde C-H Stretch (cm^{-1})	Aryl-Alkyl C-O Stretch (cm^{-1})
2-(Benzylxy)benzaldehyde	~1690	~2750, ~2850	~1245
4-Nitro-2-(benzylxy)benzaldehyde	~1705	~2760, ~2860	~1250
4-Methoxy-2-(benzylxy)benzaldehyde	~1685	~2740, ~2840	~1240

Data compiled from typical values found in spectral databases.[5]

Interpretation:

- The position of the strong C=O stretching vibration is sensitive to the electronic nature of the substituents on the aromatic ring.
- The electron-withdrawing nitro group decreases the single-bond character of the C=O bond through resonance, leading to a higher vibrational frequency (hypsochromic or blue shift).

- The electron-donating methoxy group increases the single-bond character of the C=O bond through resonance, resulting in a lower vibrational frequency (bathochromic or red shift).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands.

Key Diagnostic Features:

- $\pi \rightarrow \pi^*$ Transitions: These are typically strong absorptions and are associated with the conjugated π -system of the aromatic rings and the carbonyl group. For benzaldehyde, a strong absorption is observed around 248 nm.[15]
- $n \rightarrow \pi^*$ Transitions: These are weaker, symmetry-forbidden transitions involving the non-bonding electrons on the carbonyl oxygen. They appear at longer wavelengths, often around 320-340 nm.

Comparative Analysis:

Compound	$\pi \rightarrow \pi^*$ (λ_{\max} , nm)	$n \rightarrow \pi^*$ (λ_{\max} , nm)
2-(Benzyl)benzaldehyde	~250, ~290	~330
4-Nitro-2-(benzyl)benzaldehyde	~265	~340
4-Methoxy-2-(benzyl)benzaldehyde	~275	~325

Values are estimations based on related compounds and are highly solvent-dependent.[16][17]

Interpretation:

- The position and intensity of the absorption maxima are influenced by substituents on the aromatic ring.

- Both the nitro and methoxy groups, being auxochromes, extend the conjugation of the chromophore, leading to a bathochromic (red) shift of the main $\pi \rightarrow \pi^*$ transition compared to unsubstituted benzaldehyde.
- The solvent can also significantly impact the λ_{\max} values. Polar solvents can stabilize the excited state, often leading to shifts in the absorption peaks.[18][19][20]

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Instrument Parameters (^1H NMR):
 - Spectrometer Frequency: 300-500 MHz
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
- Instrument Parameters (^{13}C NMR):
 - Spectrometer Frequency: 75-125 MHz
 - Pulse Angle: 45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds[8]

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.[8]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrument Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

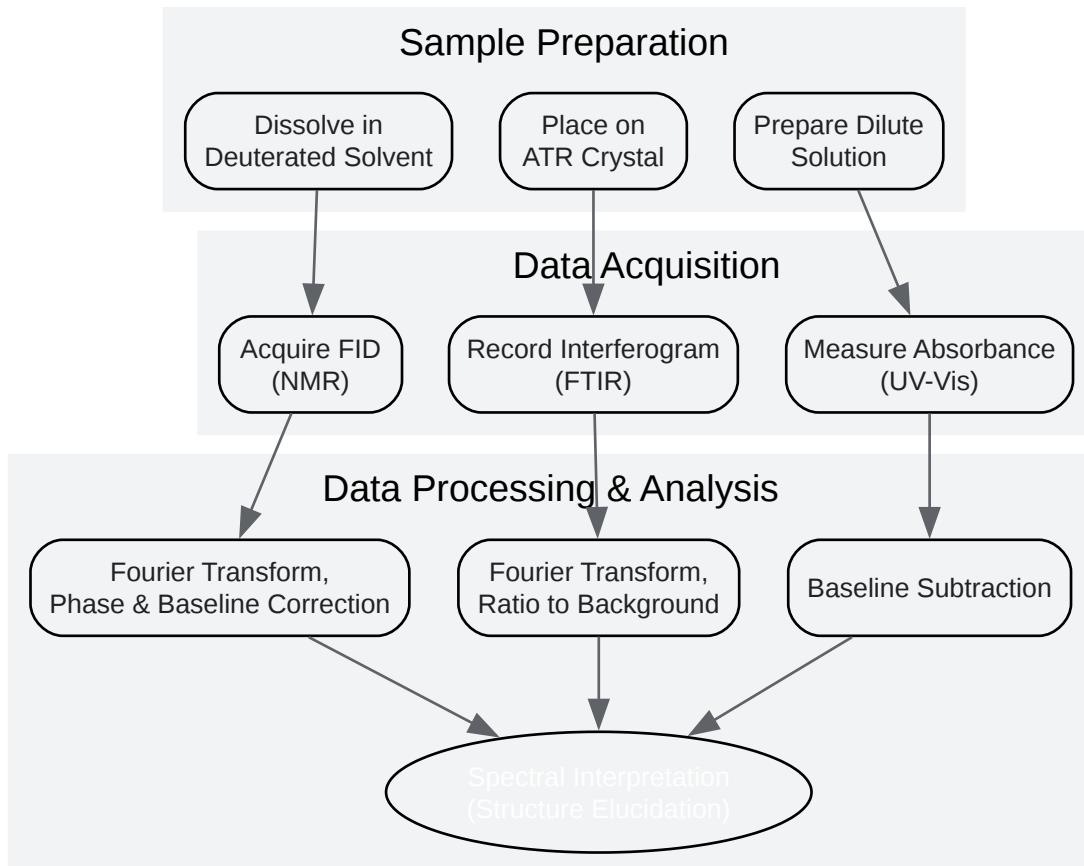
UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of the compound (typically 10^{-4} to 10^{-5} M) in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).
- Instrument Parameters:
 - Wavelength Range: 200-800 nm
 - Scan Speed: Medium
 - Data Interval: 1 nm
- Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, rinse and fill the cuvette with the sample solution to record the absorption spectrum. The instrument will automatically subtract the baseline from the sample spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

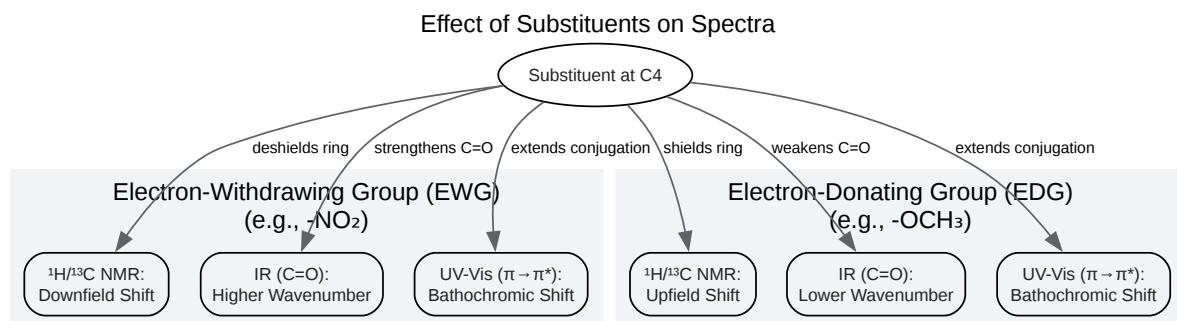
General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Influence of Substituents on Spectroscopic Properties



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Caption: Influence of substituents on key spectral features.

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